molecular formula C10H10BrNOS B12618635 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one CAS No. 919348-92-8

5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12618635
CAS No.: 919348-92-8
M. Wt: 272.16 g/mol
InChI Key: WQAHQIBWFZGFMF-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom, a methyl group, and a methylsulfanyl group attached to the indole core, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves the bromination of 1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: 1-Methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methylsulfanyl groups can influence its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both a bromine atom and a methylsulfanyl group on the indole core. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

919348-92-8

Molecular Formula

C10H10BrNOS

Molecular Weight

272.16 g/mol

IUPAC Name

5-bromo-1-methyl-3-methylsulfanyl-3H-indol-2-one

InChI

InChI=1S/C10H10BrNOS/c1-12-8-4-3-6(11)5-7(8)9(14-2)10(12)13/h3-5,9H,1-2H3

InChI Key

WQAHQIBWFZGFMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)SC

Origin of Product

United States

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